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Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-
Methyl-2(5H)-furanone, a heterocyclic organic compound. The determination of its chemical

structure relies on a synergistic application of modern spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

Spectroscopy. This document details the expected data from these analyses, provides

standardized experimental protocols, and outlines the logical workflow for its structural

determination.

Physicochemical Properties and Spectroscopic
Data
5-Methyl-2(5H)-furanone has the molecular formula C₅H₆O₂ and a molecular weight of

approximately 98.10 g/mol .[1][2] It is also known by several synonyms, including β-Angelica

lactone and 4-Hydroxy-2-pentenoic acid γ-lactone.[3][4] The structural elucidation is primarily

achieved through the interpretation of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. For 5-Methyl-2(5H)-furanone, a combination of 1D (¹H, ¹³C) and 2D
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(COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton

and carbon signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Label
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-3 ~6.15 dd J = 5.7, 1.8 Hz 1H

H-4 ~7.45 dd J = 5.7, 2.5 Hz 1H

H-5 ~4.90 m - 1H

CH₃-5 ~1.45 d J = 6.5 Hz 3H

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Label Chemical Shift (δ, ppm) DEPT-135

C-2 (C=O) ~173.0 Quaternary (absent)

C-3 ~122.0 CH (positive)

C-4 ~155.0 CH (positive)

C-5 ~78.0 CH (positive)

CH₃-5 ~21.0 CH₃ (positive)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of the molecule. The mass spectrum of 5-Methyl-2(5H)-
furanone is available in the NIST database.[1][3]

Table 3: Key Mass Spectrometry Fragmentation Data (EI-MS)
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m/z Proposed Fragment

98 [M]⁺ (Molecular Ion)

83 [M - CH₃]⁺

55 [M - C₂H₃O]⁺

43 [C₃H₇]⁺ or [CH₃CO]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key Infrared (IR) Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

C=O (α,β-unsaturated lactone) ~1750-1780 Strong

C=C (alkene) ~1640 Medium

C-O (ester) ~1100-1250 Strong

C-H (sp² and sp³) ~2850-3100 Medium

Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural

elucidation of 5-Methyl-2(5H)-furanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of purified 5-Methyl-2(5H)-furanone
in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition
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time of 3-4 s. Process the data with an exponential window function (line broadening of 0.3

Hz) prior to Fourier transformation.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument,

typically at 125 MHz. Use proton decoupling to simplify the spectrum. A 30° pulse width and

a relaxation delay of 2.0 s are commonly used.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Use standard

gradient-selected COSY pulse sequences.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is crucial for establishing the connectivity of

the molecular backbone.

Mass Spectrometry (MS)
Technique: Electron Ionization Mass Spectrometry (EI-MS).

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph

(GC-MS).

Ionization: Use a standard electron energy of 70 eV.

Analysis: Scan a mass-to-charge (m/z) range of 10-200 amu.

Infrared (IR) Spectroscopy
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide

(KBr) plates to form a thin film.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire and average 16-32

scans to improve the signal-to-noise ratio.

Visualization of Elucidation Workflow
The logical process for the structural elucidation of 5-Methyl-2(5H)-furanone can be visualized

as a workflow diagram.
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Structural Elucidation Workflow for 5-Methyl-2(5H)-furanone
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Caption: Logical workflow for the structural elucidation of 5-Methyl-2(5H)-furanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

2. 2(5H)-Furanone, 5-methyl- (CAS 591-11-7) - Chemical & Physical Properties by Cheméo
[chemeo.com]

3. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

4. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Structural Elucidation of 5-Methyl-2(5H)-furanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143361#structural-elucidation-of-5-methyl-2-5h-
furanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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